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molecular formula C11H12O3 B8527040 Methyl 4-(3-hydroxy-1-propenyl)-benzoate

Methyl 4-(3-hydroxy-1-propenyl)-benzoate

Cat. No. B8527040
M. Wt: 192.21 g/mol
InChI Key: PSCVJQSMSDQKBF-UHFFFAOYSA-N
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Patent
US07384952B2

Procedure details

To a solution of methyl 4-(3-hydroxy-1-propinyl)benzoate (2 g) in methanol (32 mL) is added Lindlar catalyst (238 mg) and the mixture is stirred under hydrogen gas atmosphere at room temperature for 18 hours. To the reaction mixture is added Lindlar catalyst (90 mg) and the mixture is stirred for 1 hour. The reaction mixture is filtered to remove insoluble materials through Celite. The filtrate is concentrated in vacuo and the residue is purified by column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=100:0→50:50) to give methyl 4-(3-hydroxy-1-propenyl)-benzoate (1.5 g, yield; 75%) as an amorphous powder. MS (APCI) m/z; 175 [M+H−H2O]+
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Lindlar catalyst
Quantity
238 mg
Type
catalyst
Reaction Step One
Name
Lindlar catalyst
Quantity
90 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]#[C:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1>CO.[Pd].CC([O-])=O.CC([O-])=O.[Pb+2]>[OH:1][CH2:2][CH:3]=[CH:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OCC#CC1=CC=C(C(=O)OC)C=C1
Name
Quantity
32 mL
Type
solvent
Smiles
CO
Name
Lindlar catalyst
Quantity
238 mg
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]
Step Two
Name
Lindlar catalyst
Quantity
90 mg
Type
catalyst
Smiles
[Pd].CC(=O)[O-].CC(=O)[O-].[Pb+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred under hydrogen gas atmosphere at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble materials through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel (Solvent; n-hexane:ethyl acetate=100:0→50:50)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
OCC=CC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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